molecular formula C9H7F2N3O2 B1415012 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1039899-32-5

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1415012
M. Wt: 227.17 g/mol
InChI Key: RTPDFGVNFYKDBW-UHFFFAOYSA-N
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Description

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (DFOA) is a novel, potent and selective inhibitor of nitric oxide synthase (NOS). It has been used in a wide range of scientific research applications, including the study of biochemical and physiological effects, as well as the development of new therapies. The purpose of

Scientific Research Applications

  • Crystallography and Material Science

    • This compound has been studied in the field of crystallography. The precise single-crystal structure of a novel oxetane compound containing oxygen has been presented .
    • The methods of application involve the use of X-ray diffraction techniques to determine the crystal structure .
    • The results include the determination of the molecular structure and the crystallographic data .
  • Pharmaceutical Research

    • 3-(Difluoromethoxy)phenylacetic acid, a related compound, is used in pharmaceutical research .
    • The methods of application typically involve the synthesis of new compounds for testing their biological activity .
    • The outcomes of such research are typically new potential drugs or treatments .
  • Chemical Synthesis

    • This compound could be used as a starting material or intermediate in the synthesis of other complex molecules.
    • The methods of application would involve various chemical reactions, depending on the desired end product.
    • The outcomes would be the successful synthesis of the target molecules.
  • Bioactive Compound Research

    • Trifluoromethoxy group, a related group, is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
    • The methods of application typically involve the synthesis of new compounds for testing their biological activity .
    • The outcomes of such research are typically new potential drugs or treatments .
  • Crystal Structure Analysis

    • This compound has been used in the study of crystal structures .
    • The methods of application involve the use of X-ray diffraction techniques to determine the crystal structure .
    • The results include the determination of the molecular structure and the crystallographic data .
  • Chemical Supplier

    • This compound is available for purchase from chemical suppliers, indicating its potential use in various chemical reactions or as a standard in analytical chemistry.

properties

IUPAC Name

5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPDFGVNFYKDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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